1-(5-Bromo-2-pyridyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10BrN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2 |
InChI Key |
SIRDLECDOLOJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- Starting Materials: 5-Bromo-2-chloropyridine or other halogenated pyridine derivatives and ethane-1,2-diamine
- Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux conditions
- Mechanism: The nucleophilic amine attacks the electrophilic carbon bearing the halogen on the pyridine ring, displacing the halogen (usually chlorine) and forming the C-N bond
- Advantages: Straightforward, high regioselectivity for substitution at the 2-position of pyridine ring due to the electron-withdrawing effect of the nitrogen atom
- Limitations: May require protection of one amino group on ethane-1,2-diamine to avoid double substitution
Palladium-Catalyzed Cross-Coupling Reactions
- Catalysts: Pd2(dba)3 with ligands such as XantPhos
- Reagents: 5-Bromo-2-pyridyl halides and ethane-1,2-diamine or its N-substituted derivatives
- Conditions: Base (e.g., t-BuONa), toluene solvent, inert atmosphere (N2), temperature around 90–110 °C, reaction time 12 h
- Procedure: The palladium catalyst facilitates the coupling of the pyridyl halide with the amino group of ethane-1,2-diamine, forming the desired C-N bond with high efficiency
- Purification: After reaction completion, purification is typically done by preparative HPLC or silica gel chromatography to isolate the pure product
- Note: This method allows for selective mono-substitution and can tolerate various functional groups on the pyridine ring
Reductive Amination (Alternative Route)
- Starting Materials: 5-Bromo-2-pyridinecarboxaldehyde and ethane-1,2-diamine
- Reaction Conditions: Mild reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in solvents like methanol or dichloromethane, room temperature to mild heating
- Mechanism: Formation of an imine intermediate between the aldehyde and one amino group of ethane-1,2-diamine, followed by reduction to yield the substituted amine
- Advantages: High selectivity and mild conditions
- Challenges: Requires careful control to avoid over-reduction or side reactions
Representative Preparation Procedure (Adapted from Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 5-Bromo-2-pyridinecarboxaldehyde + ethane-1,2-diamine, MeOH, RT | Formation of imine intermediate |
| 2 | Sodium triacetoxyborohydride, MeOH, RT, 12 h | Reduction of imine to amine |
| 3 | Workup: Dilution with water, extraction with ethyl acetate | Isolation of crude product |
| 4 | Purification by silica gel chromatography | Obtain pure 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine |
Analytical Characterization and Yield
- Typical Yields: 60–80% depending on method and scale
- Purity: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis
- Spectroscopic Features: Characteristic aromatic protons of the pyridine ring, aliphatic protons of ethane-1,2-diamine, and bromine isotope pattern in MS
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 5-Bromo-2-chloropyridine + ethane-1,2-diamine | Solvent (DMF or EtOH), heat | Reflux, several hours | Simple, direct | Possible over-substitution, need protection |
| Pd-Catalyzed Cross-Coupling | 5-Bromo-2-pyridyl halide + ethane-1,2-diamine | Pd2(dba)3, XantPhos, t-BuONa | 90–110 °C, inert atmosphere | High selectivity, functional group tolerance | Requires catalyst, inert conditions |
| Reductive Amination | 5-Bromo-2-pyridinecarboxaldehyde + ethane-1,2-diamine | NaBH(OAc)3 or NaCNBH3 | Room temp, mild conditions | Mild, selective | Sensitive to moisture, reagent cost |
Research Findings and Optimization Notes
- The palladium-catalyzed method offers superior selectivity and yield for complex derivatives but requires careful control of reaction parameters and catalyst loading.
- Reductive amination is preferred when aldehyde precursors are readily available and mild conditions are needed to preserve sensitive groups.
- Nucleophilic aromatic substitution is cost-effective but may need protection/deprotection steps to avoid multiple substitutions.
- Purification is critical due to possible side products; chromatographic techniques are standard.
- Reaction times typically range from 4 to 12 hours, with temperature control essential to maximize yield and minimize decomposition.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridyl ethane-1,2-diamine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine typically involves nucleophilic substitution reactions where the bromine atom is replaced by an amine group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine exhibits potential anticancer properties. A study indicated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against various bacterial strains, making it a candidate for developing new antibiotics . Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.
Materials Science Applications
Coordination Chemistry
In materials science, 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine serves as a ligand in coordination complexes. These complexes have been studied for their electronic properties and potential applications in catalysis. For instance, palladium complexes formed with this ligand have shown promising results in catalyzing cross-coupling reactions .
Polymer Science
The compound can be incorporated into polymer matrices to enhance mechanical properties. Research indicates that polymers modified with 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine exhibit improved thermal stability and mechanical strength compared to unmodified polymers .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethane-1,2-diamine moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Coordination Capacity : The pyridyl group in the target compound enables stronger metal-binding compared to purely phenyl-substituted analogues (e.g., 1-(3-Bromo-phenyl)ethane-1,2-diamine) due to the lone pair on the pyridyl nitrogen .
- Halogen Effects : Bromine increases molecular weight and polarizability, enhancing hydrophobicity and reactivity in cross-coupling reactions. Fluorinated derivatives (e.g., 1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine) exhibit altered electronic profiles but similar steric demands .
- Schiff Base Derivatives : Compounds like N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine demonstrate higher stability in metal complexes (e.g., Zn(II)) but require reductive steps to revert to diamines .
Physicochemical and Spectral Properties
- IR/NMR Signatures : Primary amines in ethane-1,2-diamine derivatives show NH stretching at 3350–3400 cm⁻¹. Pyridyl protons resonate downfield (δ 8.0–8.5 ppm in ¹H NMR) compared to phenyl substituents (δ 6.5–7.5 ppm) .
- Solubility: Brominated derivatives are less water-soluble than non-halogenated counterparts but exhibit improved lipid solubility, critical for biological membrane penetration .
Critical Analysis of Contradictions and Limitations
- Biological Data : Evidence for the target compound’s bioactivity is absent; inferences are drawn from structurally related piperazine derivatives .
- Stability : Schiff base ligands (e.g., N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) are prone to hydrolysis under acidic conditions, limiting their utility in aqueous environments .
Biological Activity
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, especially in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and possible therapeutic applications.
Chemical Structure and Synthesis
1-(5-Bromo-2-pyridyl)ethane-1,2-diamine is characterized by the presence of a brominated pyridine ring and an ethane-1,2-diamine backbone. The synthesis typically involves the bromination of 2-pyridine followed by the introduction of the ethylene diamine moiety. This compound is part of a larger class of diamines that have shown significant biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine and related compounds:
- In vitro Studies : Research has demonstrated that derivatives containing bromine and chlorine at specific positions exhibit notable antimicrobial activity against various pathogens. For instance, derivatives such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed effective inhibition against Staphylococcus aureus and Salmonella enterica, with lethal concentration (LC50) values indicating strong potency .
| Compound Name | Pathogen | LC50 (µM) |
|---|---|---|
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | P. aeruginosa | 86 |
Cytotoxicity Studies
The cytotoxic effects of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine have been examined in various cancer cell lines:
- HeLa Cells : In a study focusing on human cervix adenocarcinoma cells (HeLa), it was found that certain derivatives did not exhibit significant cytotoxicity, suggesting potential for therapeutic use without harmful side effects .
Structure-Activity Relationship (SAR)
The biological activity of 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine can be significantly influenced by its structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine enhances the biological activity of the compound. SAR studies indicate that modifications to the pyridine ring can lead to improved efficacy against target pathogens .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various diamines, 1-(5-Bromo-2-pyridyl)ethane-1,2-diamine was evaluated for its antimicrobial properties alongside other derivatives. The results highlighted its effectiveness against gram-positive and gram-negative bacteria, with specific attention to its mechanism of action which appears to disrupt bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Testing
Another study assessed the impact of this compound on cancer cell lines. The findings indicated that while some derivatives were non-cytotoxic at certain concentrations, they still maintained inhibitory effects on cancer cell proliferation, suggesting a dual role in both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
